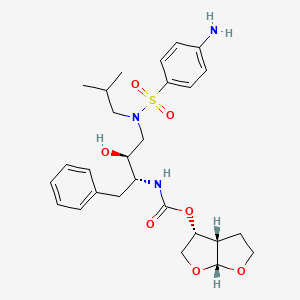

1R-达格列净

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1R-Dapagliflozin is a sodium-glucose cotransporter 2 inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This mechanism helps in lowering blood glucose levels and improving glycemic control in diabetic patients .

科学研究应用

1R-Dapagliflozin has a wide range of applications in scientific research:

- Chemistry: It is used as a model compound for studying sodium-glucose cotransporter 2 inhibitors.

- Biology: Research focuses on its effects on glucose metabolism and insulin sensitivity.

- Medicine: It is extensively studied for its therapeutic effects in managing type 2 diabetes, heart failure, and chronic kidney disease .

- Industry: It is used in the development of new antidiabetic drugs and formulations .

作用机制

Target of Action

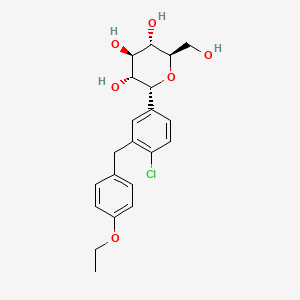

1R-Dapagliflozin, also known as (2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, primarily targets the sodium-glucose cotransporter 2 (SGLT2) which is located in the proximal tubule of the nephron . SGLT2 facilitates 90% of glucose reabsorption in the kidneys .

Mode of Action

1R-Dapagliflozin interacts with its target, SGLT2, by inhibiting it. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen and lowers the renal threshold for glucose . As a result, glucose is excreted in the urine, allowing for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus .

Biochemical Pathways

1R-Dapagliflozin influences glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathways . It also impacts the gut microbiota–tryptophan metabolism–GLP-1 axis, promoting β-cell regeneration .

Pharmacokinetics

The pharmacokinetic profile of 1R-Dapagliflozin in patients with non-diabetic kidney disease appears similar to the profile of patients with diabetic kidney disease . The plasma exposure of 1R-Dapagliflozin was associated with changes in risk markers for kidney disease .

Result of Action

The molecular and cellular effects of 1R-Dapagliflozin’s action include increased levels of sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, and metalloprotease-like decysin-1 and apolipoprotein A-IV, and decreased levels of complement C3, fibronectin, afamin, attractin, xanthine, and uric acid . It also promotes β-cell regeneration by upregulating GLP-1 production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1R-Dapagliflozin. For instance, the use of 1R-Dapagliflozin has been considered to result in insignificant environmental risk . Furthermore, the cardiorenal efficacy and safety of 1R-Dapagliflozin were consistent with and without background use of cardiovascular medications .

安全和危害

未来方向

Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years . A better understanding of the role these agents have in impacting the progression of ischemic heart disease in individuals with T2DM will have a substantial impact in our management of this patient population .

生化分析

Biochemical Properties

1R-Dapagliflozin interacts with the SGLT2, a transmembrane protein almost exclusively expressed on proximal renal tubule . By inhibiting SGLT2, 1R-Dapagliflozin reduces renal glucose reabsorption, leading to urinary glucose excretion . This interaction plays a crucial role in the biochemical reactions involving 1R-Dapagliflozin.

Cellular Effects

1R-Dapagliflozin has significant effects on various types of cells and cellular processes. It has been shown to lower blood glucose level, upregulate plasma insulin level, and increase islet area in db/db mice . It also reshapes gut microbiota and modulates microbiotic and plasmatic metabolites related to tryptophan metabolism .

Molecular Mechanism

The molecular mechanism of 1R-Dapagliflozin involves its binding to SGLT2, inhibiting glucose reabsorption in the proximal tubules of the kidney . This leads to urinary glucose excretion, thereby improving glycemic control in patients with T2DM .

Temporal Effects in Laboratory Settings

In laboratory settings, 1R-Dapagliflozin has shown significant changes over time. For instance, it significantly decreased HbA1c, BMI, and HOMA-IR in T2D patients after 12 weeks of treatment . It also caused clear separations of proteomics and metabolomics data between the baseline and after treatment .

Dosage Effects in Animal Models

In animal models, the effects of 1R-Dapagliflozin vary with different dosages. For example, once-daily dapagliflozin treatment over 2 weeks significantly lowered fasting and fed glucose levels at doses ranging from 0.1 to 1.0 mg/kg .

Metabolic Pathways

1R-Dapagliflozin is involved in the metabolic pathway of glucose metabolism. It influences this pathway by inhibiting SGLT2, thereby reducing renal glucose reabsorption . This leads to changes in metabolic flux and metabolite levels, particularly glucose.

Transport and Distribution

1R-Dapagliflozin is transported and distributed within cells and tissues primarily through its interaction with SGLT2 . It has extensive extravascular distribution, with a mean volume of distribution of 118 L .

Subcellular Localization

The subcellular localization of 1R-Dapagliflozin is predominantly at the S1 segment of the proximal tubule of the kidney, where SGLT2 is expressed . This localization allows 1R-Dapagliflozin to effectively inhibit SGLT2 and reduce renal glucose reabsorption .

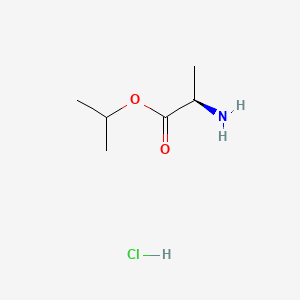

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1R-Dapagliflozin involves several steps, starting with the protection of gluconolactone using trimethylsilyl chloride. This protected intermediate is then treated with aryl lithium, followed by acetylation and reduction steps to yield the final product . The key steps include:

- Protection of gluconolactone with trimethylsilyl chloride.

- Reaction with aryl lithium to form an intermediate.

- Acetylation of the intermediate.

- Reduction using triethylsilane and boron trifluoride diethyl etherate.

Industrial Production Methods: Industrial production of 1R-Dapagliflozin typically involves the hydrolysis of an acetylated intermediate in the presence of an alkali metal hydroxide such as lithium hydroxide or sodium hydroxide. This process minimizes impurities and ensures a high yield of the final product .

化学反应分析

1R-Dapagliflozin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxo dapagliflozin.

Reduction: Reduction reactions can yield benzylic hydroxy dapagliflozin.

Substitution: Substitution reactions can produce desethyl dapagliflozin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as triethylsilane and boron trifluoride diethyl etherate are used.

Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

- Oxo dapagliflozin

- Benzylic hydroxy dapagliflozin

- Desethyl dapagliflozin

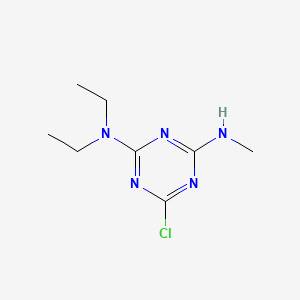

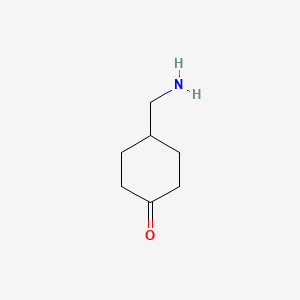

相似化合物的比较

1R-Dapagliflozin is part of a class of drugs known as sodium-glucose cotransporter 2 inhibitors. Similar compounds include:

- Canagliflozin

- Empagliflozin

- Ipragliflozin

Uniqueness: 1R-Dapagliflozin is unique in its high selectivity for sodium-glucose cotransporter 2, which contributes to its efficacy in lowering blood glucose levels with a lower risk of hypoglycemia compared to other antidiabetic agents .

属性

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)